

Toxicological Profile of Chlorobenzene: An In-depth Technical Guide

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Compound of Interest

Compound Name: Chlorobenzene

Cat. No.: B10858422

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Introduction

Chlorobenzene (C_6H_5Cl) is a monocyclic aromatic organic compound, appearing as a colorless, flammable liquid with a characteristic almond-like odor. It is primarily utilized as a solvent in various industrial applications, including the production of pesticides, dyes, and other chemicals, as well as a degreasing agent.^[1] Due to its widespread use, there is a potential for human and environmental exposure, necessitating a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the toxicology of **chlorobenzene**, with a focus on its toxicokinetics, mechanisms of toxicity, and adverse health effects observed in humans and animal models.

Toxicokinetics

Absorption

Chlorobenzene is readily absorbed following inhalation and oral exposure.^[2] Dermal absorption is also possible, though less studied.^[3]

Distribution

Following absorption, **chlorobenzene** is distributed throughout the body via the bloodstream. Due to its lipophilic nature, it has a tendency to accumulate in adipose tissue.^[4]

Metabolism

The primary site of **chlorobenzene** metabolism is the liver, where it is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form reactive epoxide intermediates, **chlorobenzene-3,4-oxide** and **chlorobenzene-2,3-oxide**.^[2] These epoxides can then undergo several metabolic pathways:

- Glutathione Conjugation: The epoxides can be conjugated with glutathione (GSH) to form mercapturic acid derivatives, which are then excreted in the urine.^[2]
- Epoxide Hydrolase Pathway: The epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols, which are further metabolized to chlorophenols and chlorocatechols.^[2] These phenolic metabolites can then be conjugated with glucuronic acid or sulfate for urinary excretion.^[2]

Excretion

The majority of absorbed **chlorobenzene** is eliminated from the body as metabolites in the urine.^[2] A smaller portion may be excreted unchanged in the exhaled air.^[5]

Mechanism of Toxicity

The toxicity of **chlorobenzene** is largely attributed to its reactive epoxide metabolites. These epoxides can covalently bind to cellular macromolecules such as proteins and nucleic acids, leading to cellular damage and dysfunction.^[4] The liver and kidneys are the primary target organs for **chlorobenzene** toxicity, which is consistent with their roles in its metabolism and excretion.^[6]

Acute Toxicity

Acute exposure to high concentrations of **chlorobenzene** can lead to central nervous system (CNS) depression, with symptoms including drowsiness, dizziness, headache, and narcosis.^[1] ^[7] Irritation of the eyes, nose, and throat can also occur.^[8]

Table 1: Acute Toxicity of **Chlorobenzene**

Species	Route	Parameter	Value	Reference
Rat	Oral	LD50	1,110 - 2,990 mg/kg	[9]
Mouse	Oral	LD50	1,445 - 2,910 mg/kg	[9]
Rabbit	Oral	LD50	2,250 - 2,830 mg/kg	[9]
Rat	Inhalation	LC50 (6 hr)	2,968 ppm	[9]
Mouse	Inhalation	LC50 (6 hr)	1,889 ppm	[9]

Chronic Toxicity

Long-term exposure to **chlorobenzene** has been associated with effects on the liver, kidneys, and central nervous system.[1] In animal studies, chronic exposure has resulted in increased liver and kidney weights, as well as histopathological changes in these organs.[10][11]

Table 2: Chronic Toxicity of **Chlorobenzene** (NOAEL and LOAEL Values)

Species	Route	Duration	NOAEL	LOAEL	Effects	Reference
Rat	Gavage	103 weeks	60 mg/kg/day	120 mg/kg/day	Neoplastic nodules in the liver (males)	[12]
Mouse	Gavage	103 weeks	60 mg/kg/day (males), 120 mg/kg/day (females)	-	No evidence of carcinogenicity	[12]
Rat	Inhalation	2-generation	50 ppm	150 ppm	Increased liver and kidney weights, hepatocellular hypertrophy, renal lesions (males)	[10] [12]
Dog	Oral (capsule)	13 weeks	28 mg/kg/day	55 mg/kg/day	Increased liver weight, bile duct hyperplasia	[8] [11]

Carcinogenicity

There is no conclusive evidence of **chlorobenzene**'s carcinogenicity in humans.[\[1\]](#) In a two-year gavage study conducted by the National Toxicology Program (NTP), there was some evidence of carcinogenic activity in male rats, based on an increased incidence of neoplastic nodules in the liver at the highest dose.[\[12\]](#)[\[13\]](#) However, there was no evidence of

carcinogenicity in female rats or in male or female mice.[12] The U.S. Environmental Protection Agency (EPA) has classified **chlorobenzene** in Group D, not classifiable as to human carcinogenicity.[1]

Genotoxicity

Chlorobenzene has generally tested negative in a variety of in vitro and in vivo genotoxicity assays.[9] This suggests that it is unlikely to be a direct mutagen.

Reproductive and Developmental Toxicity

There is no information on the reproductive or developmental effects of **chlorobenzene** in humans.[10] Animal studies have shown mixed results. In a two-generation inhalation study in rats, there were degenerative changes in the testes of males at higher concentrations, but no adverse effects on fertility or reproductive performance were observed.[12][13] Developmental toxicity studies in rats and rabbits exposed via inhalation did not show any teratogenic effects, although fetal skeletal variations were observed at maternally toxic doses in rats.[9][13]

Immunotoxicity

Limited evidence from animal studies suggests that **chlorobenzene** may have immunotoxic potential. In a 13-week oral study in rats and mice, lymphoid depletion in the thymus and spleen, and myeloid depletion in the bone marrow were observed at high doses.[3]

Neurotoxicity

Occupational exposure to **chlorobenzene** has been associated with neurotoxic effects in humans, including numbness, hyperesthesia (increased sensation), and muscle spasms.[1] Animal studies have also demonstrated CNS effects such as narcosis, tremors, and restlessness following acute inhalation exposure.[1][7]

Experimental Protocols

NTP (1985) Carcinogenesis Bioassay (Gavage)

- Objective: To evaluate the carcinogenic potential of **chlorobenzene** in F344/N rats and B6C3F1 mice.

- Test Substance: **Chlorobenzene** (in corn oil).
- Animals: 50 male and 50 female F344/N rats and B6C3F1 mice per dose group.
- Administration: Gavage, 5 days/week for 103 weeks.
- Dose Levels (Rats): 0 (vehicle control), 60, and 120 mg/kg/day.
- Dose Levels (Mice): 0 (vehicle control), 30 and 60 mg/kg/day for males, and 60 and 120 mg/kg/day for females.
- Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of all major tissues and organs.[\[14\]](#)

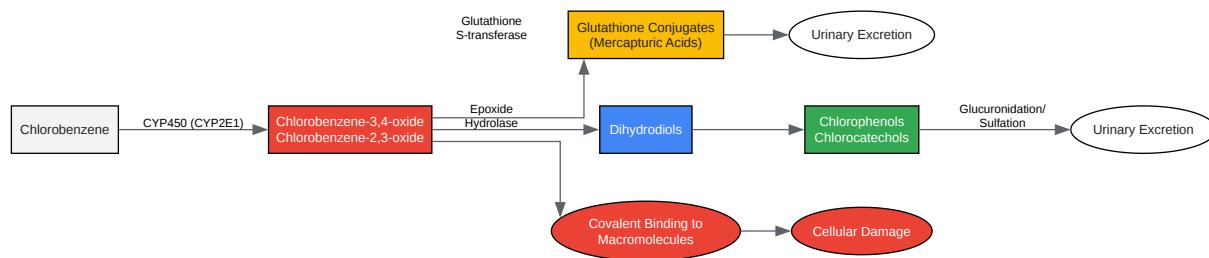
Nair et al. (1987) Two-Generation Reproduction Study (Inhalation)

- Objective: To assess the effects of **chlorobenzene** on reproduction and fertility in rats over two generations. This study followed protocols similar to the OECD Test Guideline 416.[\[5\]](#) [\[15\]](#)
- Test Substance: **Chlorobenzene** vapor.
- Animals: Sprague-Dawley rats (F0 and F1 generations).
- Administration: Whole-body inhalation, 6 hours/day, 7 days/week.
- Exposure Period: F0 generation exposed for 10 weeks prior to mating, and during mating, gestation, and lactation. F1 generation exposed from weaning through mating and production of F2 litters.
- Concentrations: 0, 50, 150, and 450 ppm.
- Endpoints: Mating and fertility indices, litter size, pup survival, pup growth and development, and histopathology of reproductive organs.[\[12\]](#)

John et al. (1984) Developmental Toxicity Study (Inhalation)

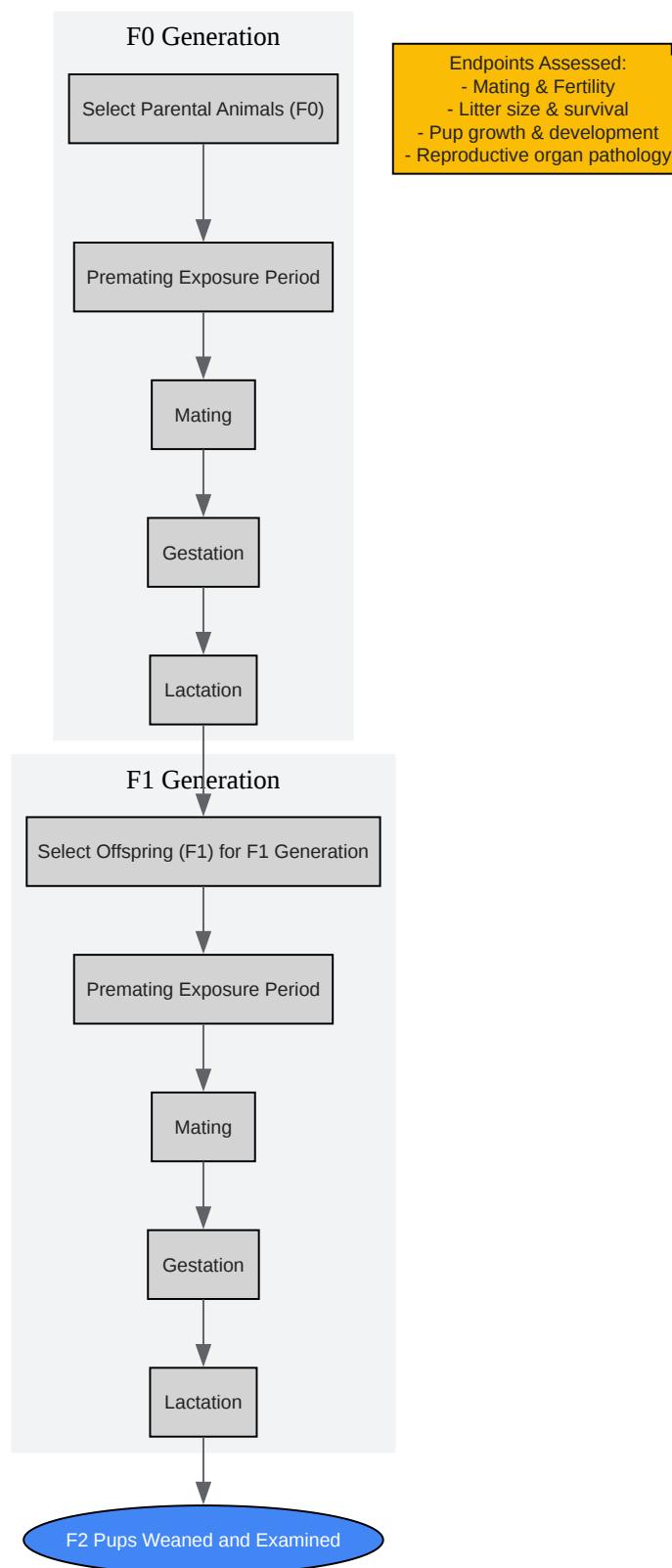
- Objective: To evaluate the developmental toxicity of **chlorobenzene** in rats and rabbits. This study followed protocols similar to the OECD Test Guideline 414.[4][6]
- Test Substance: **Chlorobenzene** vapor.
- Animals: Pregnant F344 rats and New Zealand white rabbits.
- Administration: Whole-body inhalation, 6 hours/day.
- Exposure Period: Gestation days 6-15 for rats and 6-18 for rabbits.
- Concentrations (Rats and Rabbits): 0, 75, 210, and 590 ppm.
- Endpoints: Maternal toxicity (body weight, clinical signs), and fetal evaluations for external, visceral, and skeletal malformations and variations.[9][13]

Visualizations

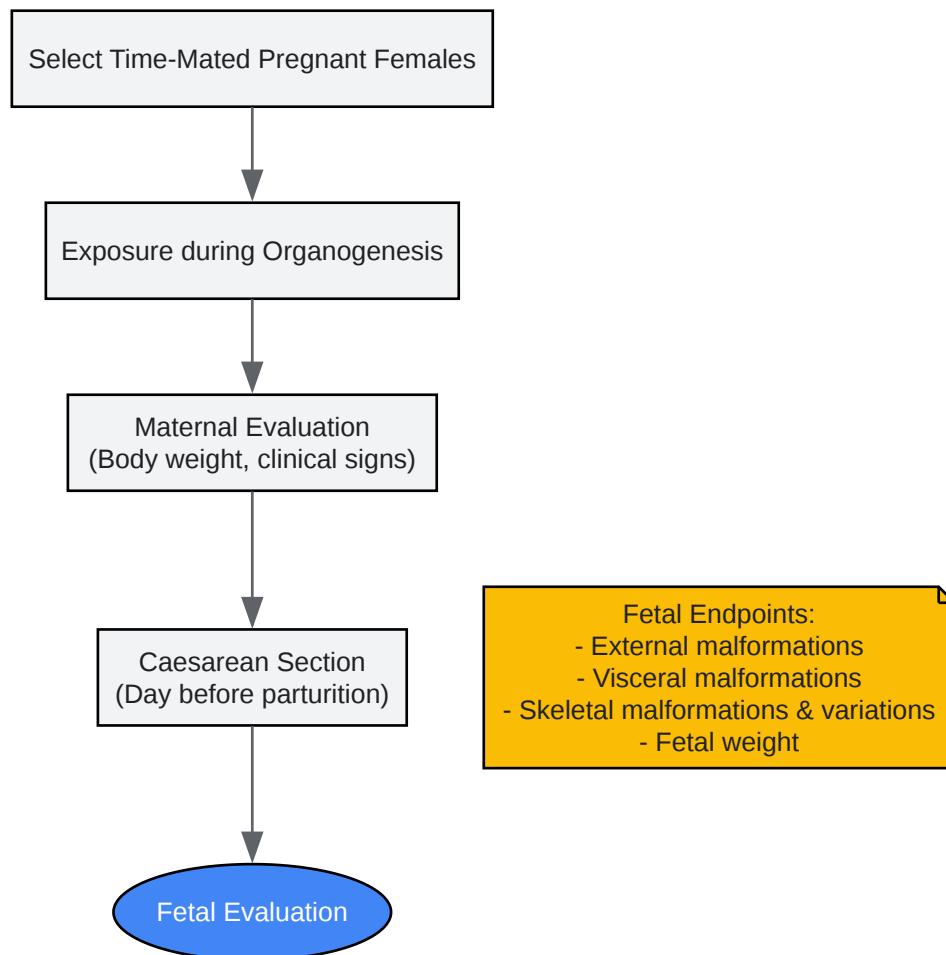


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Caption: Metabolic pathway of **chlorobenzene**.

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Caption: Workflow for a two-generation reproductive toxicity study.



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Caption: Workflow for a prenatal developmental toxicity study.

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